N,N'-dipentylthiourea

Description

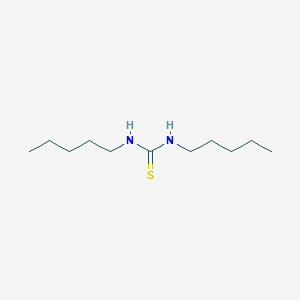

N,N'-Dipentylthiourea (chemical formula: C₁₁H₂₂N₂S; molecular weight: 214.37 g/mol) is a thiourea derivative featuring two pentyl groups substituted on the nitrogen atoms of the thiocarbonyl core. Thioureas are sulfur analogs of urea, where the oxygen atom is replaced by sulfur, conferring distinct electronic and steric properties. The pentyl substituents in this compound contribute to its lipophilicity, making it less polar than shorter-chain analogs and more soluble in organic solvents. This compound is primarily utilized in synthetic organic chemistry, particularly as a ligand in metal coordination complexes and as an intermediate in pharmaceutical synthesis (e.g., leukotriene antagonists) .

Properties

CAS No. |

31182-23-7 |

|---|---|

Molecular Formula |

C11H24N2S |

Molecular Weight |

216.39 g/mol |

IUPAC Name |

1,3-dipentylthiourea |

InChI |

InChI=1S/C11H24N2S/c1-3-5-7-9-12-11(14)13-10-8-6-4-2/h3-10H2,1-2H3,(H2,12,13,14) |

InChI Key |

IFFMDHHTDSTHBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=S)NCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Key Thiourea Derivatives

Key Observations:

- Alkyl Chain Length: Longer alkyl chains (e.g., pentyl vs. butyl) increase lipophilicity and reduce solubility in polar solvents. This compound is more lipid-soluble than N,N'-dibutylthiourea, enhancing its utility in non-aqueous reaction systems.

- Aromatic vs. Aliphatic : N,N'-diphenylthiourea exhibits rigidity and π-π interactions due to phenyl groups, contrasting with the flexibility of aliphatic chains in this compound. This difference influences their roles in materials science (e.g., diphenyl derivatives in polymer stabilization) .

- For example, this compound may form less stable metal complexes compared to smaller analogs like N,N'-dimethylthiourea .

Pharmaceutical Relevance

This compound has been employed in synthesizing thiazolidinylidene acetic acids, which exhibit leukotriene antagonist activity for treating asthma and inflammation .

Metal Coordination Chemistry

Substituted thioureas act as ligands via sulfur and nitrogen atoms. Studies show that N,N'-disubstituted thioureas with longer alkyl chains (e.g., pentyl) form less stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) compared to phenyl-substituted derivatives, likely due to steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.